molecular formula C20H24O7 B1215149 (-)-Olivil

(-)-Olivil

Cat. No.: B1215149
M. Wt: 376.4 g/mol
InChI Key: BVHIKUCXNBQDEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-Olivil is a lignan, a type of natural polyphenol found in various plants. Lignans are known for their antioxidant properties and potential health benefits. This compound, specifically, is a tetrahydrofuran lignan that has been studied for its antioxidant activity and other biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

(-)-Olivil can be synthesized through various methods. One approach involves the enantioselective synthesis of olivil-type lignans. This method includes the use of specific reagents and catalysts to achieve the desired stereochemistry. For example, the synthesis of enantiomeric types of natural olivil has been reported, involving the use of D-xylose and L-arabinose as starting materials .

Industrial Production Methods

Industrial production of this compound typically involves the extraction and purification of lignans from plant sources. Techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and thin-layer chromatography (TLC) are commonly used for the isolation and characterization of lignans .

Chemical Reactions Analysis

Types of Reactions

(-)-Olivil undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts. For example, the oxidation of this compound can be carried out using reagents such as hydrogen peroxide or potassium permanganate. Reduction reactions may involve the use of sodium borohydride or lithium aluminum hydride .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation of this compound can lead to the formation of various oxidized lignans, while reduction can yield reduced lignan derivatives .

Mechanism of Action

The mechanism of action of (-)-Olivil primarily involves its antioxidant activity. This compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound’s antioxidant activity is attributed to its phenolic hydroxyl groups, which can donate hydrogen atoms to neutralize free radicals .

Comparison with Similar Compounds

(-)-Olivil is unique among lignans due to its specific structure and antioxidant properties. Similar compounds include:

This compound stands out due to its specific tetrahydrofuran ring structure and the presence of multiple phenolic hydroxyl groups, which contribute to its unique antioxidant activity .

Properties

IUPAC Name

5-(4-hydroxy-3-methoxyphenyl)-3-[(4-hydroxy-3-methoxyphenyl)methyl]-4-(hydroxymethyl)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O7/c1-25-17-7-12(3-5-15(17)22)9-20(24)11-27-19(14(20)10-21)13-4-6-16(23)18(8-13)26-2/h3-8,14,19,21-24H,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHIKUCXNBQDEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC2(COC(C2CO)C3=CC(=C(C=C3)O)OC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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